ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE

Description

The exact mass of the compound 2-Bromo-1-[4-(diethylamino)phenyl]ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-[4-(diethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-3-14(4-2)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTMCDJIFXTEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383525 | |

| Record name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207986-25-2 | |

| Record name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207986-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of α-Bromo-4-(diethylamino)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for α-bromo-4-(diethylamino)acetophenone, a key intermediate in pharmaceutical and organic synthesis.

Core Chemical Properties

α-Bromo-4-(diethylamino)acetophenone, also known as 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a solid organic compound.[1][2] It is recognized for its role as a primary and secondary intermediate in the synthesis of various pharmaceutical compounds.[2][3]

The fundamental physicochemical properties of α-bromo-4-(diethylamino)acetophenone are summarized in the table below for quick reference.

| Property | Value | Citations |

| CAS Number | 207986-25-2 | [2][3][4] |

| Molecular Formula | C₁₂H₁₆BrNO | [2][5] |

| Molecular Weight | 270.17 g/mol | [2][5] |

| Appearance | Yellow Solid | [1][6] |

| Melting Point | 50°C to 52°C | [2] |

| Solubility | Insoluble in water | [2][3] |

| IUPAC Name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | [2][5] |

| Synonyms | 4-(Diethylamino)phenacyl bromide, 2-Bromo-4'-(diethylamino)acetophenone | [2][4] |

Chemical Structure

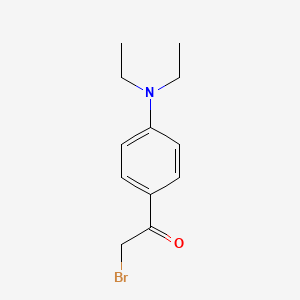

The molecular structure of α-bromo-4-(diethylamino)acetophenone consists of a diethylamino group and a bromoacetyl group attached to a benzene ring at the para position.

Caption: Molecular structure of α-bromo-4-(diethylamino)acetophenone.

Experimental Protocols

The synthesis of α-bromoacetophenones is a well-established process in organic chemistry. A common and effective method is the direct bromination of the corresponding acetophenone derivative. For α-bromo-4-(diethylamino)acetophenone, the starting material would be 4'-(diethylamino)acetophenone.

General Protocol for Bromination:

-

Dissolution: The starting acetophenone is dissolved in a suitable solvent, such as acetic acid, methanol, or chlorobenzene.[7][8]

-

Bromination: A brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), is added dropwise to the solution.[8] Alternative green methods may use a combination of sodium bromide (NaBr) and potassium persulfate (K₂S₂O₈) as the bromine source and oxidant, respectively.[9] The reaction is typically stirred at a controlled temperature, which can range from room temperature to 60°C.[7][8]

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve neutralization and extraction.

-

Purification: The crude product is often purified by column chromatography on silica gel to yield the pure α-bromo-4-(diethylamino)acetophenone.[10]

Caption: General workflow for the synthesis of α-bromo-4-(diethylamino)acetophenone.

Characterization of the final product relies on standard spectroscopic methods.

-

Mass Spectrometry (MS): GC-MS data for this compound is available in the NIST database, which helps confirm its molecular weight and fragmentation pattern.[5]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available and can be used to identify functional groups, such as the carbonyl (C=O) stretch of the ketone.[5]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[5]

While specific ¹H and ¹³C NMR data for α-bromo-4-(diethylamino)acetophenone were not found in the provided search results, NMR spectroscopy is a standard method for confirming the structure of related bromoacetophenones.[10]

Safety and Handling

α-Bromo-4-(diethylamino)acetophenone is classified as a hazardous substance and requires careful handling.

-

Primary Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[1][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[1][11]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.[1][2] Keep away from oxidizing agents.[2]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][6]

Applications

The primary application of α-bromo-4-(diethylamino)acetophenone is as a chemical intermediate. Its reactive bromoacetyl group makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] Bromoacetophenones, in general, are important precursors for a variety of heterocyclic compounds and other drug candidates.[9]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]

- 3. ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE | 207986-25-2 [chemicalbook.com]

- 4. This compound | 207986-25-2 [amp.chemicalbook.com]

- 5. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. beta.lakeland.edu [beta.lakeland.edu]

ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE synthesis pathway

An In-depth Technical Guide to the Synthesis of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE

This guide provides a comprehensive overview of the synthesis of α-bromo-4-(diethylamino)acetophenone, a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

α-Bromoacetophenones are a class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. Their utility stems from the presence of a reactive bromine atom at the alpha position to a carbonyl group, making them versatile precursors for various chemical transformations. This guide focuses on the synthesis of a specific derivative, α-bromo-4-(diethylamino)acetophenone.

Synthesis Pathway

The primary route for the synthesis of α-bromo-4-(diethylamino)acetophenone is through the α-bromination of 4-(diethylamino)acetophenone. This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by electrophilic attack by a bromine source.

General Reaction Mechanism

The α-bromination of acetophenone derivatives under acidic conditions follows a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. Subsequent deprotonation leads to the formation of an enol intermediate. This enol then acts as a nucleophile, attacking an electrophilic bromine source to yield the α-brominated product and a proton.[1][2]

dot

Caption: General synthesis pathway for α-bromo-4-(diethylamino)acetophenone.

Experimental Protocols

Materials and Reagents

-

4-(Diethylamino)acetophenone

-

Brominating Agent (e.g., Pyridine hydrobromide perbromide, N-Bromosuccinimide (NBS), or liquid Bromine)

-

Solvent (e.g., Acetic Acid, Methanol, or Dichloromethane)

-

Acid Catalyst (optional, depending on the brominating agent)

-

Sodium Bicarbonate Solution (for workup)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Solvents for extraction and purification (e.g., Diethyl ether, Ethyl acetate)

General Procedure

-

Dissolution: Dissolve 4-(diethylamino)acetophenone in a suitable solvent within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Brominating Agent: Slowly add the brominating agent to the solution. The addition is often performed at a controlled temperature, typically ranging from 0 °C to room temperature, to manage the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, the mixture is typically poured into water or a dilute solution of sodium bicarbonate to quench any remaining bromine and neutralize acidic byproducts.

-

Extraction: The aqueous mixture is then extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude α-bromo-4-(diethylamino)acetophenone can be purified by recrystallization or column chromatography.

Quantitative Data

Specific yield data for the synthesis of α-bromo-4-(diethylamino)acetophenone is not provided in the search results. However, the yields of similar α-bromination reactions of substituted acetophenones can serve as a benchmark.

| Starting Material | Brominating Agent | Solvent | Reaction Conditions | Yield (%) | Reference |

| 4-Chloroacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 °C, 3 h | >80 | [1][4][5] |

| 4-Trifluoromethylacetophenone | Pyridine hydrobromide perbromide | Acetic Acid | 90 °C, 3 h | 90 | [1] |

| 4-Nitroacetophenone | Bromine | Chlorobenzene | 15-20 °C, 2 h | Not specified | [3] |

Safety Considerations

α-Bromoacetophenones are known to be lachrymators and skin irritants. Therefore, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Conclusion

The synthesis of α-bromo-4-(diethylamino)acetophenone can be effectively achieved through the α-bromination of 4-(diethylamino)acetophenone. While a specific protocol for this exact compound is not detailed in the literature found, established procedures for analogous compounds provide a solid foundation for developing a successful synthesis. The choice of brominating agent and reaction conditions will be critical in optimizing the yield and purity of the final product. Researchers should pay close attention to safety precautions due to the hazardous nature of α-bromoacetophenones.

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. US2798871A - Process for preparation of alpha-bromo-4-nitro-acetophenone-hexamethyl-enetetramine addition compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Structure Elucidation of 4-Hydroxybutyl Acrylate (CAS 2478-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-Hydroxybutyl acrylate (4-HBA), a significant monomer used in the synthesis of various polymers. While the provided CAS number was 2478-46-8, extensive database searches indicate a high probability of a typographical error, with the correct and well-documented CAS number being 2478-10-6 for 4-Hydroxybutyl acrylate. This document will proceed with the analysis of the latter.

Chemical Identity and Physical Properties

4-Hydroxybutyl acrylate is an organic compound with the chemical formula C₇H₁₂O₃. It is the ester of acrylic acid and 1,4-butanediol. This bifunctional monomer, containing both a reactive acrylate group and a primary hydroxyl group, is a colorless liquid under standard conditions.

| Property | Value | Reference |

| Molecular Weight | 144.17 g/mol | |

| Density | 1.041 g/mL at 25 °C | |

| Boiling Point | 95 °C at 0.1 mmHg | |

| Refractive Index | n20/D 1.452 | |

| Water Solubility | Soluble |

Spectroscopic Data for Structure Elucidation

The structural confirmation of 4-Hydroxybutyl acrylate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides key information about the arrangement of hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.40 | dd | 1H | =CH₂ (trans to C=O) |

| 6.12 | dd | 1H | =CH- |

| 5.82 | dd | 1H | =CH₂ (cis to C=O) |

| 4.18 | t | 2H | -O-CH₂- |

| 3.68 | t | 2H | -CH₂-OH |

| 1.75 - 1.65 | m | 4H | -CH₂-CH₂- |

| ~1.5 (variable) | br s | 1H | -OH |

¹³C NMR (CDCl₃): The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 166.5 | C=O (ester) |

| 130.8 | =CH- |

| 128.5 | =CH₂ |

| 64.5 | -O-CH₂- |

| 62.3 | -CH₂-OH |

| 28.6 | -O-CH₂-CH₂- |

| 25.2 | -CH₂-CH₂-OH |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (hydroxyl) |

| 2950 | Medium | C-H stretch (aliphatic) |

| 1720 | Strong | C=O stretch (ester) |

| 1635 | Medium | C=C stretch (alkene) |

| 1190 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 144 | Low | [M]⁺ (Molecular ion) |

| 99 | Medium | [M - C₂H₅O]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 55 | Very High | [C₃H₃O]⁺ |

Experimental Protocols

Synthesis of 4-Hydroxybutyl Acrylate

A common method for the synthesis of 4-HBA is the transesterification of an alkyl acrylate (e.g., methyl acrylate) with 1,4-butanediol or the direct esterification of acrylic acid with 1,4-butanediol.

Protocol: Transesterification of Methyl Acrylate with 1,4-Butanediol

-

Reaction Setup: A reaction flask

ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-bromo-4-(diethylamino)acetophenone, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, a representative synthesis protocol, and its molecular structure.

Core Compound Data

The fundamental properties of α-bromo-4-(diethylamino)acetophenone are summarized below, providing a clear reference for laboratory use and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆BrNO | [1] |

| Molecular Weight | 270.17 g/mol | [1] |

| IUPAC Name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | [1] |

| CAS Number | 207986-25-2 | [1] |

| Melting Point | 50-52°C | [2] |

| Physical Form | Yellow powder | [3] |

| Solubility | Insoluble in water | [2][4] |

Synthesis of α-Bromo-4-(diethylamino)acetophenone

α-Bromo-4-(diethylamino)acetophenone is primarily used as a pharmaceutical intermediate.[4] Its synthesis is a critical step in the development of more complex molecules. Below is a representative experimental protocol for its preparation via the bromination of 4'-(diethylamino)acetophenone. This method is adapted from established procedures for the α-bromination of acetophenone derivatives.[5]

Experimental Protocol: α-Bromination of 4'-(diethylamino)acetophenone

Objective: To synthesize α-bromo-4-(diethylamino)acetophenone by the selective bromination of the α-carbon of 4'-(diethylamino)acetophenone.

Materials:

-

4'-(diethylamino)acetophenone

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Crushed ice

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution of Starting Material: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4'-(diethylamino)acetophenone (1 mmol) in glacial acetic acid (2 mL). Cool the solution to 0°C using an ice bath.

-

Bromination: While stirring, add a solution of bromine (1 mmol) in acetic acid (4 mL) dropwise to the reaction mixture over a period of 30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by filtration and wash it with cold water. Dry the solid and then recrystallize it from ethanol to yield pure α-bromo-4-(diethylamino)acetophenone.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Acetic acid is corrosive. Avoid contact with skin and eyes.

Synthesis Workflow

The logical flow of the synthesis process, from starting materials to the final purified product, is illustrated in the diagram below.

Caption: Synthesis workflow for α-bromo-4-(diethylamino)acetophenone.

References

- 1. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE CAS#: 207986-25-2 [m.chemicalbook.com]

- 3. This compound | 207986-25-2 [chemicalbook.com]

- 4. This compound | 207986-25-2 [chemicalbook.com]

- 5. ijsdr.org [ijsdr.org]

Solubility of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE in organic solvents

An In-depth Technical Guide to the Solubility of ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

IUPAC Name: 2-bromo-1-[4-(diethylamino)phenyl]ethanone[3] Synonyms: 4-(N,N-Diethylamino)phenacyl bromide, 2-Bromo-4'-(diethylamino)acetophenone[3] Molecular Formula: C12H16BrNO[3] Molecular Weight: 270.17 g/mol [3] Appearance: Yellow powder[2] Melting Point: 50-52°C[2]

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a largely non-polar organic molecule, is expected to exhibit good solubility in a range of organic solvents and poor solubility in water.[1][2] The presence of a polar carbonyl group and a tertiary amine provides some capacity for interaction with polar solvents, but the dominant aromatic ring and alkyl chains suggest a preference for less polar environments. A related compound, 4'-Bromoacetophenone, is noted to be soluble in organic solvents such as chloroform, toluene, and dichloromethane, while having low solubility in water.[4]

The following table summarizes the predicted qualitative solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | High | The compound's polarity is compatible with these solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | The aromatic ring of the solute interacts favorably with the aromatic solvent. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The carbonyl group can engage in dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers are good solvents for a wide range of organic compounds. |

| Esters | Ethyl acetate | Moderate | The ester group provides a polar environment suitable for dissolution. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity of the hydroxyl group may be too high for optimal solubility, although some interaction is possible. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Low | The compound possesses some polar functional groups, limiting its solubility in highly non-polar solvents. |

| Polar Protic Solvents | Water | Insoluble[1][2] | The large non-polar structure of the molecule prevents significant interaction with water molecules. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development, formulation, and quality control. The following are detailed methodologies for key experiments cited in the literature.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5][6]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or agitator. The temperature should be precisely controlled (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.[5] For finer separation, the supernatant can be centrifuged or filtered through a fine-pored membrane filter (e.g., 0.22 µm) to remove all undissolved particles.[5][7]

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[7] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[5]

Crystal Dissolution Method

This method focuses on the rate of dissolution and can also be adapted to determine solubility.

Principle: The dissolution of a known quantity of crystals in a specific volume of solvent is monitored over time until the crystals are fully dissolved.

Detailed Methodology:

-

Sample Preparation: A known mass of this compound crystals of a defined particle size distribution is prepared.

-

Dissolution Setup: Place a known volume of the organic solvent in a vessel equipped with a stirrer and a temperature control system.

-

Initiation of Dissolution: Introduce the crystals into the solvent and start the stirrer at a constant speed to ensure good mixing without causing excessive turbulence.

-

Monitoring: The dissolution process can be monitored in real-time using in-situ probes that measure the concentration of the dissolved compound (e.g., UV-Vis fiber optic probes) or by withdrawing small aliquots of the solution at regular time intervals.

-

Analysis: The withdrawn aliquots are immediately filtered and analyzed for the concentration of the dissolved compound using a suitable analytical method like HPLC.

-

Data Interpretation: A plot of concentration versus time is generated. The point at which the concentration plateaus indicates the saturation solubility under the experimental conditions. The initial slope of the curve can be used to determine the dissolution rate.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine this critical parameter accurately. For specific applications, it is always recommended to perform experimental verification of solubility.

References

- 1. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound CAS#: 207986-25-2 [m.chemicalbook.com]

- 3. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. diposit.ub.edu [diposit.ub.edu]

- 7. enamine.net [enamine.net]

Spectroscopic Profile of α-Bromo-4-(diethylamino)acetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for α-bromo-4-(diethylamino)acetophenone. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive analysis based on the closely related analogue, 2-bromo-1-(4-(dimethylamino)phenyl)ethanone, and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for α-bromo-4-(diethylamino)acetophenone. These predictions are derived from the known data of analogous compounds and are intended to provide a close approximation of the expected experimental values.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~6.6-6.8 | Doublet | 2H | Aromatic H (ortho to N(CH₂CH₃)₂) |

| ~4.4 | Singlet | 2H | -CH₂Br |

| ~3.4 | Quartet | 4H | -N(CH₂CH₃)₂ |

| ~1.2 | Triplet | 6H | -N(CH₂CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O |

| ~153 | Aromatic C-N |

| ~131 | Aromatic C-H (ortho to C=O) |

| ~125 | Aromatic C-C=O |

| ~111 | Aromatic C-H (ortho to N(CH₂CH₃)₂) |

| ~45 | -N(CH₂CH₃)₂ |

| ~31 | -CH₂Br |

| ~12 | -N(CH₂CH₃)₂ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium-Strong | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1520 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 | Strong | C-N stretch |

| ~1200 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 270/272 | [M]⁺/ [M+2]⁺ (presence of Br) |

| 191 | [M - CH₂Br]⁺ |

| 148 | [M - Br - C₂H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for α-bromo-4-(diethylamino)acetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C chemical environments in the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infusion and Ionization: Introduce the sample solution into the ion source.

-

ESI: The sample is sprayed into the source, and a high voltage is applied to generate charged droplets, leading to the formation of molecular ions.

-

EI: The sample is vaporized and bombarded with a high-energy electron beam, causing fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like α-bromo-4-(diethylamino)acetophenone.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide on the Potential Research Applications of 2-bromo-1-(4-(diethylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-1-(4-(diethylamino)phenyl)ethanone is a versatile bifunctional molecule that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a reactive α-bromo ketone and an electron-rich diethylamino-substituted phenyl ring, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. This technical guide explores the core research applications of this compound, focusing on its utility in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for the synthesis of key derivatives, quantitative data on their biological activities, and diagrammatic representations of synthetic pathways are provided to facilitate further research and application.

Chemical and Physical Properties

2-bromo-1-(4-(diethylamino)phenyl)ethanone is a solid at room temperature with the chemical formula C₁₂H₁₆BrNO. Its structure combines a phenacyl bromide moiety with a diethylamino group, which significantly influences its reactivity and the properties of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆BrNO | [PubChem CID: 2795030] |

| Molecular Weight | 270.17 g/mol | [PubChem CID: 2795030] |

| CAS Number | 207986-25-2 | [PubChem CID: 2795030] |

| Appearance | Solid | [Sigma-Aldrich] |

| Topological Polar Surface Area | 20.3 Ų | [PubChem CID: 2795030] |

| XLogP3 | 3.3 | [PubChem CID: 2795030] |

Core Synthetic Applications

The primary utility of 2-bromo-1-(4-(diethylamino)phenyl)ethanone lies in its role as a versatile intermediate for the synthesis of various heterocyclic systems, most notably thiazoles and imidazopyridines. The α-bromo ketone functionality readily participates in cyclocondensation reactions, while the diethylamino group can modulate the electronic properties and biological activity of the resulting molecules.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. In the context of 2-bromo-1-(4-(diethylamino)phenyl)ethanone, its reaction with thiourea yields 4-(4-(diethylamino)phenyl)thiazol-2-amine, a scaffold of significant interest in medicinal chemistry.

An In-depth Technical Guide to ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromo-4-(diethylamino)acetophenone is a substituted acetophenone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a reactive bromine atom at the alpha position to the carbonyl group and a diethylamino substituent on the phenyl ring, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and potential for further research.

Chemical and Physical Properties

This compound, also known as 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a yellow to green solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference. The compound is insoluble in water.[1][2]

| Property | Value | Reference |

| CAS Number | 207986-25-2 | [2] |

| Molecular Formula | C12H16BrNO | [2] |

| Molecular Weight | 270.17 g/mol | [2] |

| Melting Point | 50°C to 52°C | [2] |

| Appearance | Yellow to green crystals, powder, or fused solid | [1] |

| Solubility | Insoluble in water | [1][2] |

Synthesis and Experimental Protocols

The synthesis of alpha-bromoacetophenone derivatives is a well-established process in organic chemistry, typically involving the α-bromination of the corresponding acetophenone.[3] While a specific, detailed experimental protocol for the synthesis of this compound is not extensively detailed in the readily available literature, a general and widely used method involves the direct bromination of 4-(diethylamino)acetophenone.

General Experimental Protocol for α-Bromination of Acetophenones:

A common method for the synthesis of α-bromoacetophenones involves the reaction of the parent acetophenone with a brominating agent in a suitable solvent.[3] Pyridine hydrobromide perbromide in acetic acid is an effective brominating agent for this transformation.[3]

-

Materials: 4-(diethylamino)acetophenone, Pyridine hydrobromide perbromide, Glacial acetic acid.

-

Procedure:

-

Dissolve 4-(diethylamino)acetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a stoichiometric amount of pyridine hydrobromide perbromide to the solution.

-

Stir the reaction mixture at an elevated temperature (e.g., 90°C) for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography.[3]

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

-

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

-

1H NMR: The spectrum is expected to show signals corresponding to the ethyl protons of the diethylamino group (a quartet and a triplet), aromatic protons on the phenyl ring, and a singlet for the methylene protons adjacent to the bromine atom and the carbonyl group.

-

13C NMR: The spectrum should display resonances for the ethyl carbons, the aromatic carbons (with distinct shifts due to the electron-donating diethylamino group and the electron-withdrawing bromoacetyl group), the carbonyl carbon, and the carbon bearing the bromine atom.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected, typically in the range of 1670-1690 cm-1. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and aromatic groups, and a C-Br stretching vibration.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (270.17 g/mol for the most common isotopes). Isotopic peaks due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio) would be a key feature for confirming the presence of a single bromine atom.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research specifically investigating the biological activity and potential signaling pathway involvement of this compound. However, the broader class of acetophenone derivatives has been the subject of numerous pharmacological studies, revealing a wide range of biological activities, including antimicrobial, and anticancer effects.[4]

For instance, studies on heterocyclic derivatives synthesized from ω-bromo(4-methyl)acetophenone, a structurally related compound, have demonstrated significant antitumor activity against various cancer cell lines.[4] This suggests that this compound could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Further research is warranted to explore the pharmacological profile of this compound and its derivatives. High-throughput screening and target-based assays could elucidate its potential biological targets and mechanisms of action.

Hypothetical Research Workflow for Biological Activity Screening:

Caption: A potential workflow for discovering and developing new drugs from this compound.

Conclusion

This compound is a chemical intermediate with established utility in organic synthesis, particularly for the preparation of pharmaceutical compounds. While its fundamental chemical and physical properties are documented, a significant opportunity exists for further research into its specific synthesis optimization, detailed spectroscopic characterization, and, most importantly, its potential biological activities. The structural features of this molecule suggest that it could be a valuable precursor for the development of novel therapeutic agents. Future investigations in these underexplored areas are highly encouraged to fully realize the scientific potential of this compound.

References

- 1. This compound | 207986-25-2 [chemicalbook.com]

- 2. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | C10H12BrNO | CID 142225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4'-(diethylamino)acetophenone, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Bromo-4-(diethylamino)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-bromo-4-(diethylamino)acetophenone, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines a general synthesis methodology, and discusses its known applications. While the specific historical discovery of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of α-haloacetophenones as versatile building blocks in organic and medicinal chemistry. This guide consolidates available data to support its use in research and development.

Introduction

α-Bromo-4-(diethylamino)acetophenone, also known by its IUPAC name 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a substituted aromatic ketone. Its structure, featuring a reactive bromine atom alpha to a carbonyl group and a diethylamino-substituted phenyl ring, provides multiple sites for chemical modification. This makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly within the pharmaceutical industry. The diethylamino group, a strong electron-donating moiety, influences the reactivity of the aromatic ring and the overall properties of the molecule.

Chemical and Physical Properties

A summary of the key chemical and physical properties of α-bromo-4-(diethylamino)acetophenone is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Chemical and Physical Properties of α-Bromo-4-(diethylamino)acetophenone

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-[4-(diethylamino)phenyl]ethanone | [1] |

| Synonyms | α-Bromo-4-(diethylamino)acetophenone, 2-Bromo-4'-(diethylamino)acetophenone, 4-(N,N-Diethylamino)phenacyl bromide | [1] |

| CAS Number | 207986-25-2 | [1] |

| Molecular Formula | C₁₂H₁₆BrNO | [1] |

| Molecular Weight | 270.17 g/mol | [1] |

| Appearance | Yellow to green crystals or powder | |

| Melting Point | 50-52 °C | |

| Boiling Point | 357.7 ± 22.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water | [3] |

| InChI Key | ALTMCDJIFXTEPV-UHFFFAOYSA-N | [1] |

| SMILES | CCN(CC)C1=CC=C(C=C1)C(=O)CBr | [1] |

History and Discovery

The precise date and discoverer of α-bromo-4-(diethylamino)acetophenone are not well-documented in seminal, standalone publications. Its history is intertwined with the broader exploration of α-haloacetophenones as synthetic intermediates. The general class of α-bromoacetophenones has been known for over a century and are recognized for their utility in alkylation reactions and the synthesis of heterocyclic compounds. The specific diethylamino-substituted variant likely emerged from research efforts in medicinal chemistry, where the introduction of the diethylamino group can impart desirable pharmacokinetic or pharmacodynamic properties to a final drug molecule. Its primary role has been as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs)[4].

Synthesis and Experimental Protocols

The synthesis of α-bromo-4-(diethylamino)acetophenone typically involves the α-bromination of its precursor, 4'-(diethylamino)acetophenone. Several methods for the α-bromination of ketones are established in the literature. A general and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator or an acid catalyst.

General Experimental Protocol for α-Bromination of 4'-(Diethylamino)acetophenone

This protocol is a generalized procedure based on common methods for the α-bromination of acetophenone derivatives[5][6].

Materials:

-

4'-(Diethylamino)acetophenone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Benzoyl peroxide (BPO) (as a radical initiator, if needed)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-(diethylamino)acetophenone (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.05 equivalents) to the solution.

-

If the reaction is to be initiated by radicals, a catalytic amount of benzoyl peroxide can be added.

-

The reaction mixture is heated to reflux and stirred for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in the solvent, is removed by filtration.

-

The filtrate is washed with water and brine, and then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield α-bromo-4-(diethylamino)acetophenone as a crystalline solid.

Spectral Data

The characterization of α-bromo-4-(diethylamino)acetophenone relies on various spectroscopic techniques. The available data is summarized below.

Table 2: Spectral Data for α-Bromo-4-(diethylamino)acetophenone

| Technique | Data Highlights | Source(s) |

| Mass Spectrometry (MS) | Key fragments observed at m/z 108, 176, 254, and 256. | [1] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the carbonyl group (C=O) and aromatic C-H bonds are expected. The FTIR spectrum is available on PubChem. | [1] |

| ¹H NMR Spectroscopy | Expected signals include those for the ethyl protons of the diethylamino group, the aromatic protons, and the methylene protons adjacent to the bromine atom. | |

| ¹³C NMR Spectroscopy | Expected signals include those for the carbonyl carbon, the carbons of the aromatic ring, the carbons of the diethylamino group, and the carbon bearing the bromine atom. |

Applications in Research and Drug Development

The primary application of α-bromo-4-(diethylamino)acetophenone is as a versatile intermediate in the synthesis of pharmaceutical compounds[3]. Its bifunctional nature, with a reactive α-bromo ketone and a nucleophilic diethylamino group on the aromatic ring, allows for a wide range of chemical transformations. It serves as a precursor for the creation of various heterocyclic compounds, which are common scaffolds in many therapeutic agents[4].

Visualization of Synthetic Workflow

As specific biological signaling pathways involving this compound are not documented, the following diagram illustrates a generalized workflow for its synthesis and purification.

Caption: Generalized workflow for the synthesis of α-bromo-4-(diethylamino)acetophenone.

Conclusion

α-Bromo-4-(diethylamino)acetophenone is a valuable chemical intermediate with established utility in the pharmaceutical industry. While its historical origins are not distinctly chronicled, its importance is evident from its role as a precursor in the synthesis of more complex molecules. This guide has consolidated the available chemical, physical, and synthetic data to provide a valuable resource for researchers and professionals in drug development. Further research into its potential biological activities could unveil new applications for this versatile compound.

References

- 1. 2-Bromo-1-[4-(diethylamino)phenyl]ethanone | C12H16BrNO | CID 2795030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of thiazole and imidazole heterocyclic compounds utilizing alpha-bromo-4-(diethylamino)acetophenone as a key starting material. The synthesized compounds, bearing the 4-(diethylamino)phenyl moiety, are of significant interest in medicinal chemistry due to their potential biological activities.

Synthesis of 2-Amino-4-(4-(diethylamino)phenyl)thiazole

This protocol outlines the Hantzsch thiazole synthesis, a classic and efficient method for the preparation of 2-aminothiazole derivatives. The reaction involves the condensation of an α-haloketone, in this case, this compound, with a thiourea.

Experimental Protocol

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Round bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round bottom flask, dissolve 1 mmol of this compound and 1.2 mmol of thiourea in 5 mL of ethanol.[1]

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.[1]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Pour the cooled mixture over crushed ice to precipitate the product.[1]

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

| Reactant | Molar Ratio | Solvent | Reaction Time (Typical) | Temperature | Expected Product | Typical Yield |

| This compound | 1 | Ethanol | 2 - 4 hours | Reflux (78°C) | 2-Amino-4-(4-(diethylamino)phenyl)thiazole | 85-95% |

| Thiourea | 1.2 |

Note: Yields are based on similar reported Hantzsch thiazole syntheses and may vary depending on specific reaction conditions and scale.

Reaction Workflow

Caption: Hantzsch Thiazole Synthesis Workflow.

Synthesis of 4-(4-(diethylamino)phenyl)imidazole

This protocol describes a method for the synthesis of a 4-arylimidazole derivative from an α-bromoketone and formamide. This reaction provides a straightforward route to the imidazole core.

Experimental Protocol

Materials:

-

This compound

-

Formamide

-

Round bottom flask

-

Heating mantle with stirrer

-

Thermometer

-

Beaker

-

Aqueous sodium hydroxide solution

-

Ethyl acetate

-

Separatory funnel

Procedure:

-

In a round bottom flask, add this compound and an excess of formamide.

-

Heat the reaction mixture to a temperature of 140-160°C with stirring.

-

Maintain this temperature for 2-3 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and make it basic by adding an aqueous sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

| Reactant | Molar Ratio | Solvent | Reaction Time (Typical) | Temperature | Expected Product | Typical Yield |

| This compound | 1 | Formamide | 2 - 3 hours | 140-160°C | 4-(4-(diethylamino)phenyl)imidazole | 60-75% |

| Formamide | Excess |

Note: Yields are based on similar reported imidazole syntheses and may vary depending on specific reaction conditions and scale.

Reaction Workflow

Caption: Imidazole Synthesis Workflow.

Potential Biological Signaling Pathway

Heterocyclic compounds containing thiazole and imidazole cores are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The diagram below illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to an anti-inflammatory response.

References

Application Notes and Protocols: ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE as a Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE is a versatile synthetic intermediate playing a crucial role in the discovery and development of novel therapeutic agents. Its chemical structure, featuring a reactive α-bromo ketone and a diethylamino-substituted aromatic ring, makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, particularly focusing on the generation of 2-aminothiazole derivatives, a class of compounds known for their antimicrobial properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 2-Bromo-1-[4-(diethylamino)phenyl]ethanone |

| Synonyms | α-Bromo-4-(diethylamino)acetophenone, 4-(Diethylamino)phenacyl bromide |

| CAS Number | 207986-25-2 |

| Molecular Formula | C₁₂H₁₆BrNO |

| Molecular Weight | 270.17 g/mol |

| Appearance | Yellow powder |

| Melting Point | 50-52 °C |

| Boiling Point | 357.7±22.0 °C (Predicted) |

| Density | 1.316±0.06 g/cm³ (Predicted) |

| Solubility | Insoluble in water.[1][2] |

Application in Drug Discovery: Synthesis of 2-Aminothiazole Derivatives

This compound is a key building block in the Hantzsch thiazole synthesis, a classic and efficient method for the preparation of thiazole derivatives.[3][4][5] The reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring. The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][6][7]

The diethylamino group at the 4-position of the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds, potentially enhancing their efficacy and cellular uptake.

Experimental Workflow: Hantzsch Thiazole Synthesis

The general workflow for the synthesis of 2-amino-4-(4-(diethylamino)phenyl)thiazole from this compound and thiourea is depicted below.

References

- 1. asianpubs.org [asianpubs.org]

- 2. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents [patents.google.com]

- 3. synarchive.com [synarchive.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Alkylation Reactions with ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE, also known as 2-bromo-1-[4-(diethylamino)phenyl]ethanone, is a versatile chemical intermediate with significant applications in synthetic organic and medicinal chemistry. Its primary utility lies in alkylation reactions where it serves as an electrophile, readily reacting with various nucleophiles. The presence of the diethylamino group on the phenyl ring and the alpha-bromo ketone functionality makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds, many of which exhibit interesting biological activities.

These application notes provide an overview of the key alkylation reactions involving this compound, with a focus on the synthesis of biologically active aminothiazole derivatives. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Key Application: Hantzsch Thiazole Synthesis

A primary and well-documented application of this compound is its use in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide to yield a thiazole derivative. In this context, this compound serves as the α-haloketone component.

The resulting 2-amino-4-(4-(diethylamino)phenyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Reaction Scheme:

Caption: General reaction scheme for the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols are generalized from procedures for similar α-bromoacetophenones and are expected to be highly applicable for reactions with this compound. Researchers should optimize conditions for their specific needs.

Protocol 1: Synthesis of 2-Amino-4-(4-(diethylamino)phenyl)thiazole

Objective: To synthesize the core aminothiazole scaffold via Hantzsch condensation.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

-

Add 1.2 equivalents of thiourea to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to yield the desired 2-amino-4-(4-(diethylamino)phenyl)thiazole.

Quantitative Data

The following table summarizes typical reaction conditions and expected outcomes for the Hantzsch synthesis of aminothiazoles from various α-bromoacetophenones, which can be used as a starting point for optimizing the reaction with this compound.

| α-Bromoacetophenone Derivative | Nucleophile | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 4-Bromophenacyl bromide | Thiourea | Ethanol | None | 2-5 | >80 | [1] |

| 4-Chlorophenacyl bromide | Thiourea | DMSO | None | <1 | >90 | |

| 2-Bromo-1-(p-tolyl)ethanone | Thiourea | Ethanol | None | 2-3 | 85-95 | [2] |

| Substituted Phenacyl bromides | Thiourea | Ethanol | Copper Silicate | 1-2 | 85-95 | [3] |

Biological Significance and Signaling Pathways

Derivatives of the 2-aminothiazole scaffold, synthesized from this compound, have been shown to modulate key biological signaling pathways implicated in various diseases.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers.[4][5] Aminothiazole derivatives have been identified as potent inhibitors of this pathway.[6] They typically act by antagonizing the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade. Inhibition of SMO prevents the downstream activation of Gli transcription factors, which are responsible for the expression of Hh target genes that promote cell proliferation and survival.[4]

Caption: Inhibition of the Hedgehog signaling pathway by aminothiazole derivatives.

Allosteric Modulation of Protein Kinase CK2

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a pivotal role in cell growth, proliferation, and survival.[3] Certain 2-aminothiazole derivatives have been identified as novel allosteric inhibitors of CK2.[7] Unlike ATP-competitive inhibitors that bind to the active site, these allosteric modulators bind to a distinct pocket on the kinase. This binding event induces a conformational change that stabilizes an inactive state of the enzyme, thereby preventing its catalytic activity.[3][7] This mode of inhibition can offer greater selectivity and potentially overcome resistance mechanisms associated with active site mutations.

Caption: Allosteric inhibition of Protein Kinase CK2 by aminothiazole derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram outlines a typical workflow for researchers utilizing this compound in a drug discovery context.

Caption: A typical workflow for the synthesis and evaluation of drug candidates.

Conclusion

This compound is a valuable and reactive building block for the synthesis of heterocyclic compounds, most notably 2-aminothiazole derivatives through the Hantzsch reaction. The resulting scaffolds have demonstrated significant potential as modulators of important biological pathways, including the Hedgehog and Protein Kinase CK2 signaling cascades. The protocols and data provided herein serve as a guide for researchers to explore the diverse applications of this versatile reagent in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 5. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Novel Azo Dyes Using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel azo dyes using ALPHA-BROMO-4-(DIETHYLAMINO)ACETOPHENONE as a key starting material. The described methodology follows a two-step synthetic route: first, the synthesis of a 2-amino-4-arylthiazole intermediate via the Hantzsch thiazole synthesis, followed by its use as a coupling component in an azo dye synthesis. This approach allows for the creation of a diverse library of novel dyes with potential applications in various fields, including as biological stains, fluorescent probes, or components in functional materials.

Logical Workflow for Novel Azo Dye Synthesis

Caption: General workflow for the two-step synthesis of a novel azo dye.

Experimental Protocols

Part 1: Synthesis of 2-Amino-4-(4-(diethylamino)phenyl)thiazole (Intermediate)

This protocol details the Hantzsch thiazole synthesis to create the key thiazole intermediate.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol, 2.70 g) in 100 mL of absolute ethanol.

-

Addition of Thiourea: To this solution, add thiourea (12 mmol, 0.91 g).

-

Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 3-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 2-amino-4-(4-(diethylamino)phenyl)thiazole as a solid.

Part 2: Synthesis of a Novel Azo Dye

This protocol describes the diazotization of an aromatic amine and its subsequent coupling with the synthesized thiazole intermediate. In this example, we will use p-nitroaniline as the aromatic amine.

Materials:

-

2-Amino-4-(4-(diethylamino)phenyl)thiazole (from Part 1)

-

p-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Equipment:

-

Ice bath

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Diazotization of p-Nitroaniline:

-

In a 100 mL beaker, dissolve p-nitroaniline (5 mmol, 0.69 g) in a mixture of concentrated hydrochloric acid (5 mL) and deionized water (10 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (5.5 mmol, 0.38 g) in 5 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution, ensuring the temperature remains between 0-5 °C. Stir the resulting diazonium salt solution for 15 minutes at this temperature.

-

-

Preparation of the Coupling Component Solution:

-

In a 250 mL beaker, dissolve 2-amino-4-(4-(diethylamino)phenyl)thiazole (5 mmol, 1.23 g) in 50 mL of ethanol.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold solution of the thiazole intermediate with vigorous stirring.

-

Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to 8-9 by the slow, dropwise addition of a 10% aqueous sodium hydroxide solution. A colored precipitate should form.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

-

-

Isolation and Purification of the Azo Dye:

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the crude dye in a desiccator or a vacuum oven at a low temperature.

-

The dye can be further purified by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Data Presentation

As this is a generalized protocol for the synthesis of a novel class of dyes, specific quantitative data is not available. Researchers who follow this protocol will need to characterize their synthesized dyes to obtain such data. The table below provides a template for the types of data that should be collected.

| Property | Description | Expected Range/Value |

| λmax (Absorption) | The wavelength of maximum light absorption. | Dependent on the specific aromatic amine used. |

| ε (Molar Absorptivity) | A measure of how strongly the dye absorbs light at λmax. | Typically 104 - 105 L mol-1 cm-1. |

| λem (Emission) | The wavelength of maximum fluorescence emission (if applicable). | Dependent on the dye structure. |

| Quantum Yield (ΦF) | The efficiency of the fluorescence process (if applicable). | 0.01 - 1.0 |

| Melting Point | The temperature at which the solid dye melts. | To be determined experimentally. |

| Yield (%) | The percentage yield of the purified dye. | To be determined experimentally. |

Signaling Pathways and Applications

The specific applications and any relevant signaling pathways of the novel azo dyes synthesized using this protocol will depend on their final chemical structures and photophysical properties. Azo dyes are known to have a wide range of applications. For example, if the synthesized dye exhibits fluorescence, it could potentially be used as a fluorescent probe for cellular imaging. In such cases, its interaction with cellular components and any perturbation of signaling pathways would need to be investigated. For drug development professionals, the thiazole and azo moieties are present in various bioactive compounds, and novel derivatives could be screened for pharmacological activity. Further research would be required to elucidate the specific mechanisms of action.

Application of 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (CAS 2478-46-8) in Materials Science

Application Note & Protocol

Introduction

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, also known by its CAS number 2478-46-8 and trade names such as UV-328 and Tinuvin® 328, is a high-performance ultraviolet (UV) light absorber of the hydroxyphenylbenzotriazole class.[1][2][3] It is widely utilized as a light stabilizer in a variety of polymeric materials and other organic substrates to protect them from the degradative effects of UV radiation.[1][2] This document provides detailed application notes, experimental protocols, and performance data for researchers, scientists, and professionals in drug development and materials science.

UV-328 is particularly effective in preventing discoloration, gloss reduction, cracking, and the loss of physical and mechanical properties in materials exposed to sunlight and other UV sources. Its primary applications include the stabilization of polyolefins (like polyethylene and polypropylene), polyvinyl chloride (PVC), polyurethanes, polycarbonates, acrylic polymers, elastomers, and adhesives.[1][2] The typical concentration for use ranges from 0.1% to 1.0% by weight, depending on the substrate and the specific performance requirements of the application.[1]

Mechanism of Action: UV Absorption and Energy Dissipation